molecular formula C10H13N3O B1529310 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile CAS No. 1342241-76-2

4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile

Cat. No. B1529310
CAS RN: 1342241-76-2
M. Wt: 191.23 g/mol
InChI Key: QBCKYQNWVNTKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile” is a chemical compound with the CAS Number: 1342241-76-2 . It has a molecular weight of 191.23 . The IUPAC name for this compound is 4-[(2-methoxyethyl)(methyl)amino]-2-pyridinecarbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O/c1-13(5-6-14-2)10-3-4-12-9(7-10)8-11/h3-4,7H,5-6H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Pyridine derivatives have been synthesized and their structural features studied through various spectroscopic methods, including IR, UV-vis absorption, and fluorescence spectroscopy, as well as X-ray diffraction. These analyses provide insights into the effects of substituents on the compounds' optical properties and emission spectra, contributing to a deeper understanding of their chemical behavior and potential applications in materials science (Cetina, Tranfić, Sviben, & Jukić, 2010).

Corrosion Inhibition

Research has explored the use of pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. Through techniques like gravimetric analysis, electrochemical impedance spectroscopy, and potentiodynamic polarization, these compounds have been shown to provide significant protection against corrosion, highlighting their potential industrial applications in metal preservation (Ansari, Quraishi, & Singh, 2015).

Antibacterial Activity

Novel pyrrolidin-3-cyanopyridine derivatives have been synthesized and tested for their antimicrobial properties. These studies have found that some derivatives exhibit considerable antibacterial activity, making them candidates for further exploration as antimicrobial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).

Chemical Reactivity and Synthesis of Heterocyclic Compounds

Pyridine derivatives serve as key intermediates in the synthesis of a variety of heterocyclic compounds. Through novel synthetic protocols, these derivatives have been utilized in reactions leading to the creation of new chemical entities with potential applications in pharmaceuticals and materials science (Kobayashi, Nakagawa, & Kozuki, 2012).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes represent specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-[2-methoxyethyl(methyl)amino]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13(5-6-14-2)10-3-4-12-9(7-10)8-11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCKYQNWVNTKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.